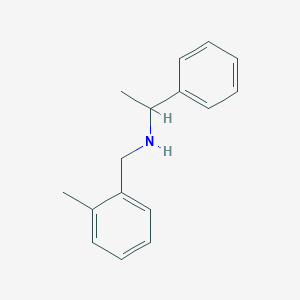

(2-Methylbenzyl)(1-phenylethyl)amine

Description

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N/c1-13-8-6-7-11-16(13)12-17-14(2)15-9-4-3-5-10-15/h3-11,14,17H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHPPIQCIOYHFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374916 | |

| Record name | N-[(2-Methylphenyl)methyl]-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356531-09-4 | |

| Record name | N-[(2-Methylphenyl)methyl]-1-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Elucidation of (2-Methylbenzyl)(1-phenylethyl)amine: A Technical Guide

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural characterization of novel molecules is a cornerstone of innovation and safety. (2-Methylbenzyl)(1-phenylethyl)amine, a secondary amine featuring two distinct aromatic moieties, represents a class of compounds with significant potential as intermediates and scaffolds in medicinal chemistry. Its structural complexity, including a chiral center, necessitates a multi-faceted analytical approach for unambiguous identification and quality control.

This technical guide provides an in-depth exploration of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. Moving beyond a mere presentation of data, this document delves into the rationale behind spectral interpretation, outlines field-proven experimental protocols, and offers a predictive framework based on established principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of spectroscopic analysis for chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to be complex, with distinct signals for the aromatic, aliphatic, and amine protons. The chemical shifts are influenced by the electronic effects of the aromatic rings and the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent at 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H | Standard chemical shift for protons on an unsubstituted phenyl ring. |

| Aromatic (C₆H₄) | 7.00 - 7.20 | Multiplet (m) | 4H | Protons on the substituted tolyl ring, with slight upfield shifts due to the electron-donating methyl group. |

| N-H | 1.5 - 2.5 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its position is highly dependent on concentration and solvent.[1] |

| Methine (CH) | 3.80 - 4.00 | Quartet (q) | 1H | Deshielded by both the adjacent phenyl group and the nitrogen atom. Split into a quartet by the neighboring methyl protons. |

| Methylene (CH₂) | 3.60 - 3.80 | Singlet (s) or AB quartet | 2H | Benzylic protons adjacent to the nitrogen. May appear as a singlet or, if diastereotopic, an AB quartet. |

| Benzyl Methyl (CH₃) | 2.30 - 2.40 | Singlet (s) | 3H | Standard chemical shift for a methyl group attached to an aromatic ring. |

| Ethyl Methyl (CH₃) | 1.35 - 1.50 | Doublet (d) | 3H | Split into a doublet by the adjacent methine proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent at 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic C (Quaternary, C₆H₅) | ~145 | The carbon attached to the ethylamine group. |

| Aromatic CH (C₆H₅) | 126 - 129 | Standard range for carbons in a monosubstituted benzene ring. |

| Aromatic C (Quaternary, C₆H₄) | ~138, ~136 | Carbons attached to the benzyl group and the methyl group, respectively. |

| Aromatic CH (C₆H₄) | 126 - 131 | Standard range for carbons in a disubstituted benzene ring. |

| Methine (CH) | 58 - 62 | Aliphatic carbon directly bonded to nitrogen, significantly deshielded. |

| Methylene (CH₂) | 52 - 56 | Aliphatic carbon directly bonded to nitrogen. |

| Benzyl Methyl (CH₃) | ~19 | Typical shift for a methyl group on an aromatic ring. |

| Ethyl Methyl (CH₃) | ~24 | Standard aliphatic methyl carbon. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the TMS signal as a reference.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 1024-4096 scans, as the ¹³C nucleus is less sensitive.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Caption: NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

For this compound, a secondary amine, the IR spectrum is expected to show several characteristic peaks.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H (Secondary Amine) | Stretch | 3300 - 3350 | Weak to Medium | Secondary amines typically show a single, relatively sharp N-H stretching band in this region.[1][2] |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium | Characteristic C-H stretching for sp² hybridized carbons in the phenyl and tolyl rings. |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium | C-H stretching for sp³ hybridized carbons in the methyl and ethyl groups. |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium, Multiple Bands | Characteristic ring stretching vibrations. |

| C-N | Stretch | 1250 - 1335 | Medium to Strong | The C-N bond in aromatic amines typically absorbs in this higher-frequency range.[2] |

| N-H | Wag | 665 - 910 | Broad, Strong | This broad band is due to the out-of-plane bending of the N-H bond and is characteristic of primary and secondary amines.[2] |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a single drop of the neat liquid this compound sample directly onto the center of the ATR crystal.

-

If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

-

-

Data Acquisition:

-

Initiate the scan. The instrument will typically co-add 16-32 scans to improve the signal-to-noise ratio.

-

The spectrum is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Post-Acquisition:

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

-

Label the significant peaks in the resulting spectrum.

-

Caption: ATR-IR spectroscopy experimental workflow.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For a molecule like this compound (C₁₆H₁₉N), the exact mass is 225.1517 g/mol .

Predicted Mass Spectrum and Fragmentation Pattern

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak or at least a prominent ion.

-

Molecular Ion: [M+H]⁺ = m/z 226.1590

-

Key Fragmentation Pathways: The molecule will likely fragment via cleavage of bonds adjacent (alpha) to the nitrogen atom, which is a common pathway for amines. Benzylic cleavage is also highly favorable due to the stability of the resulting carbocation.

Table 4: Predicted Key Fragments in the ESI-MS Spectrum

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 226 | [C₁₆H₁₉N + H]⁺ | Protonated molecular ion. |

| 134 | [C₉H₁₂N]⁺ | Alpha-cleavage with loss of the tolyl radical (C₇H₇). |

| 120 | [C₈H₁₀N]⁺ | Alpha-cleavage with loss of the benzyl radical (C₈H₉). |

| 105 | [C₈H₉]⁺ | Benzylic cleavage to form the stable 1-phenylethyl cation. A common fragment for phenylethyl moieties.[3] |

| 91 | [C₇H₇]⁺ | Formation of the very stable tropylium cation from either benzyl group. A hallmark of compounds containing a benzyl group.[3] |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 μg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

-

-

Infusion and Ionization:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).

-

Apply a high voltage (~3-5 kV) to the ESI needle to generate a fine spray of charged droplets.

-

Use a heated capillary and nebulizing gas (e.g., nitrogen) to assist in desolvation.

-

-

Mass Analysis:

-

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform tandem MS (MS/MS) by isolating the precursor ion (m/z 226) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it to the theoretical mass.

-

Analyze the fragmentation pattern to confirm the proposed structure.

-

Caption: ESI-MS and MS/MS experimental workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of key functional groups, particularly the secondary amine N-H bond. Finally, high-resolution mass spectrometry confirms the elemental composition and provides crucial structural clues through predictable fragmentation patterns. The predictive data and robust protocols outlined in this guide serve as a foundational resource for the synthesis, characterization, and quality assessment of this compound and its structural analogs, ensuring scientific integrity in research and development endeavors.

References

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. Available at: [Link]

-

1-Phenylethylamine. Human Metabolome Database. Available at: [Link]

-

24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]

-

Phenylethylamine. Human Metabolome Database. Available at: [Link]

-

Molbank, 2023, M1561. MDPI. Available at: [Link]

-

FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. Available at: [Link]

-

Infrared Spectroscopy. Illinois State University. Available at: [Link]

-

13C NMR spectrum of (1R,2S,1′R)-(–)-2-(1′-phenylethylamino)-1-phenyl-1- propanol HCl (1a). ResearchGate. Available at: [Link]

-

N-benzyl-1-phenylethylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

(S)-(-)-N-Benzyl-1-phenylethylamine. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

FTIR spectrum of phenylethylamine. ResearchGate. Available at: [Link]

-

alpha.-Methylbenzylamine. NIST WebBook. Available at: [Link]

-

2-Phenylethylamine. FooDB. Available at: [Link]

-

1-Phenylethylamine. Wikipedia. Available at: [Link]

-

alpha.-Methylbenzylamine. NIST WebBook. Available at: [Link]

-

Benzeneethanamine, N-(2-phenylethyl)-. NIST WebBook. Available at: [Link]

-

1H-NMR spectra of 2-phenylethylamine with host cone-3. ResearchGate. Available at: [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines. ResearchGate. Available at: [Link]

-

(R)-(+)-N-Benzyl-1-phenylethylamine. Chem-Impex International. Available at: [Link]

-

(S)-(-)-N-Benzyl-1-phenylethylamine - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]

-

Benzyl(1-methyl-2-phenylethyl)(3-phenylbutyl)amine - Optional[13C NMR]. SpectraBase. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Structure of (2-Methylbenzyl)(1-phenylethyl)amine

Introduction

Substituted phenethylamines represent a broad and pharmacologically significant class of organic compounds.[1][2] Their core structure, a phenyl ring linked to an amino group by a two-carbon chain, serves as a versatile scaffold for a vast array of psychoactive substances, including stimulants, hallucinogens, and entactogens.[1][3] This guide provides a comprehensive technical overview of a specific N-substituted phenethylamine, (2-Methylbenzyl)(1-phenylethyl)amine, a molecule of interest to researchers in medicinal chemistry and drug development. While this specific compound is not extensively documented in public literature, its chemical properties and structure can be largely understood through the well-established principles of organic chemistry and by examining its structural analogs.

Overview of Substituted Phenethylamines

The pharmacological diversity of substituted phenethylamines arises from the various substitutions that can be made on the phenyl ring, the ethyl sidechain, and the amino group.[1] These modifications significantly influence the compound's affinity and efficacy at various biological targets, primarily monoamine transporters and receptors in the central nervous system.[3] For instance, substitutions on the phenyl ring can modulate the compound's interaction with serotonin receptors, while modifications to the sidechain can impact its stimulant properties.[3]

Significance and Potential Applications of this compound in Drug Discovery

The structure of this compound, featuring both N-benzylation and a methyl group on the benzyl ring, suggests a potential for nuanced pharmacological activity. The N-benzyl group is a known feature in some potent psychoactive compounds, and its substitution can fine-tune receptor binding profiles.[4] The presence of a methyl group at the ortho position of the benzyl ring introduces steric hindrance that could influence its metabolic stability and receptor interactions. Chiral amines, such as the 1-phenylethylamine moiety, are crucial building blocks in the synthesis of many pharmaceuticals.[5] The stereochemistry of this chiral center is expected to play a critical role in the compound's biological activity. Given the structural similarities to other N-substituted phenethylamines, this molecule could be investigated for its potential as a modulator of neurotransmitter systems, making it a person of interest in the exploration of new therapeutic agents for neurological and psychiatric disorders.[6][7]

Scope of the Guide

This technical guide offers a detailed examination of the chemical properties and structure of this compound. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule. The guide covers its nomenclature, structural features, physicochemical properties, a proposed synthetic route with detailed protocols, and methods for its analytical characterization. The information presented herein is a synthesis of established chemical principles and data from structurally related compounds, providing a solid foundation for further research and development.

Chemical Structure and Nomenclature

A precise understanding of a molecule's structure and nomenclature is fundamental to all scientific communication and research. This section details the structural and identifying information for this compound.

IUPAC Name and Synonyms

-

IUPAC Name: N-(2-Methylbenzyl)-1-phenylethanamine

-

Common Synonyms: this compound, N-(o-tolyl)-alpha-methylbenzylamine

CAS Registry Number, Molecular Formula, and Molecular Weight

-

Molecular Formula: C₁₆H₁₉N

-

Molecular Weight: 225.33 g/mol

Stereochemistry and Chirality

This compound possesses a chiral center at the alpha-carbon of the 1-phenylethyl moiety. This gives rise to two enantiomers:

-

(R)-N-(2-Methylbenzyl)-1-phenylethanamine

-

(S)-N-(2-Methylbenzyl)-1-phenylethanamine

The specific stereoisomer is expected to have a profound impact on the molecule's pharmacological activity due to the stereospecific nature of biological receptors.

2D and 3D Structural Representations

2D Structure:

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. This section outlines the key physicochemical parameters of this compound, with data extrapolated from structurally similar compounds.

Tabulated Summary of Physicochemical Properties

| Property | Value (Predicted/Estimated) | Reference Analog |

| Molecular Formula | C₁₆H₁₉N | N/A |

| Molecular Weight | 225.33 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | >171 °C at 15 mmHg | [11] |

| Density | ~1.0 g/mL | [7][11] |

| pKa (of the amine) | ~9.5 | [12] |

| LogP | ~3.5 | [9] |

In-depth Analysis of Key Properties

The basicity of the secondary amine, as indicated by its pKa, is a crucial factor in its biological activity. A pKa of approximately 9.5, similar to that of benzylamine, suggests that at physiological pH (7.4), the amine will be predominantly protonated.[12] This protonated form is often necessary for binding to the active sites of receptors and transporters.

As a freebase, this compound is expected to be soluble in organic solvents like ethanol, diethyl ether, and chloroform, and miscible with acetone and benzene.[12] Its solubility in water is likely to be low. However, as a salt (e.g., hydrochloride), its aqueous solubility will be significantly increased.

The predicted LogP of around 3.5 indicates that the compound is moderately lipophilic.[9] This property is a key determinant of its pharmacokinetic profile, including its ability to cross the blood-brain barrier and cell membranes. A balanced lipophilicity is often desirable for central nervous system-acting drugs.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through reductive amination, a robust and widely used method for forming C-N bonds.[13][14]

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond between the benzyl and amine groups, leading to two readily available starting materials: 2-methylbenzaldehyde and 1-phenylethylamine. The reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Detailed Experimental Protocol for Reductive Amination

This protocol describes a self-validating system for the synthesis of this compound.

-

1-Phenylethylamine (either racemic or a specific enantiomer)

-

2-Methylbenzaldehyde

-

Sodium triacetoxyborohydride (STAB) or sodium borohydride (NaBH₄)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

-

Imine Formation: To a solution of 1-phenylethylamine (1.0 eq) in DCM (5 mL/mmol) is added 2-methylbenzaldehyde (1.05 eq). The mixture is stirred at room temperature for 1-2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: The reaction mixture is cooled to 0 °C in an ice bath. Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. If using sodium borohydride, methanol is typically used as the solvent.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reduction is monitored by TLC or GC-MS until the starting materials are consumed.

-

Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

TLC Analysis: Use a suitable mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the starting materials and the appearance of the product spot.

-

GC-MS Analysis: Confirm the formation of the imine intermediate and the final product by their respective mass-to-charge ratios.

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield this compound as a colorless to pale yellow oil.

Workflow Diagram (Graphviz)

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic and chromatographic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of both the phenyl and 2-methylbenzyl groups in the range of 7.0-7.4 ppm. The methyl group on the benzyl ring will appear as a singlet around 2.3 ppm. The benzylic protons of the 2-methylbenzyl group will be a singlet around 3.6 ppm. The methine proton of the 1-phenylethyl group will be a quartet around 3.8 ppm, coupled to the adjacent methyl group, which will appear as a doublet around 1.4 ppm. The N-H proton will likely be a broad singlet between 1.5-2.5 ppm.[15][16]

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl and benzyl groups, and the methyl carbon. The carbons directly attached to the nitrogen will be deshielded and appear around 50-60 ppm.[15]

A sample of the purified compound is dissolved in deuterated chloroform (CDCl₃) for NMR analysis. Standard 1D and 2D NMR experiments (COSY, HSQC, HMBC) can be performed to confirm the structure and assign all proton and carbon signals.

Infrared (IR) Spectroscopy

-

N-H Stretch: A single, weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine.[16][17]

-

C-H Stretch (aromatic): Bands will appear above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Bands will appear below 3000 cm⁻¹.

-

C-N Stretch: A medium intensity band is expected in the 1250-1020 cm⁻¹ region.[17]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 225. The base peak is likely to be from the cleavage of the C-C bond alpha to the nitrogen, resulting in a fragment at m/z 105 (C₆H₅CHCH₃) or m/z 120 (CH₂C₆H₄CH₃). Another significant fragmentation pathway is the benzylic cleavage to give a fragment at m/z 134 (M - C₆H₅CH₂).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The method should be validated for linearity, precision, accuracy, and specificity to ensure reliable quantification and purity assessment of the compound.

Reactivity and Stability

Chemical Reactivity Profile

The reactivity of this compound is primarily dictated by the secondary amine functionality. It will react with acids to form salts and can be acylated, alkylated, and oxidized.[18][19] The aromatic rings can undergo electrophilic substitution, although the reaction conditions need to be carefully controlled to avoid side reactions at the amine.

Stability and Storage Conditions

The compound is expected to be stable under normal laboratory conditions. However, like many amines, it may be susceptible to oxidation over time, especially when exposed to air and light. It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place.

Potential Pharmacological Profile (Based on Structural Analogs)

While no specific pharmacological data exists for this compound, its potential biological activity can be inferred from the extensive research on structurally related N-benzylphenethylamines.[4]

Structure-Activity Relationships of N-Benzylphenethylamines

N-benzylphenethylamines are known to interact with various monoamine receptors, particularly serotonin (5-HT) receptors.[4] The nature and position of substituents on both the phenethylamine and benzyl moieties can significantly alter receptor affinity and functional activity.

Potential Targets in the Central Nervous System

Based on its structure, this compound could potentially interact with:

-

Serotonin (5-HT) Receptors: Particularly the 5-HT₂ family of receptors, which are common targets for many psychoactive phenethylamines.[3]

-

Dopamine (DA) and Norepinephrine (NE) Transporters: The phenethylamine scaffold is a classic pharmacophore for monoamine transporter inhibitors.[2]

-

Trace Amine-Associated Receptors (TAARs): These receptors are known to be activated by endogenous phenethylamines and their derivatives.[4]

Considerations for Drug Development

Any further investigation of this compound for therapeutic purposes would require a thorough in vitro and in vivo pharmacological evaluation. Key considerations would include its receptor binding profile, functional activity (agonist, antagonist, or modulator), metabolic stability, and pharmacokinetic properties. The chirality of the molecule necessitates the separate evaluation of each enantiomer to determine their individual pharmacological and toxicological profiles.

Conclusion

This compound is a chiral N-substituted phenethylamine with a chemical structure that suggests a potential for interesting pharmacological activity. This in-depth technical guide has provided a comprehensive overview of its chemical properties, structure, a plausible synthetic route, and analytical methodologies. By leveraging knowledge from structurally related compounds, this guide serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, providing a solid foundation for future exploration of this and similar molecules. The detailed protocols and workflow diagrams are intended to facilitate its synthesis and characterization, paving the way for further investigation into its potential therapeutic applications.

References

- Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC - NIH.

- Substituted phenethylamine - Wikipedia.

- An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenethylamines - Benchchem.

- Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem - NIH.

- THE REACTION OF n-BUTYLAMINE AND BENZYLAMINE WITH SOME β-NITROSTYRENES, DIETHYL BENZALMALON

- Correlation analysis of reactivity in the oxidation of substituted benzylarnines by benzy I trirnethy larnrnoni urn tribrornide.

- (PDF)

- Phenethylamines - University of Virginia School of Medicine.

- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permangan

- Benzylamine - Wikipedia.

- Synthesis of N-benzyl-2-phenylethylamine - PrepChem.com.

- (R)-(+)-N-Benzyl-1-phenylethylamine - Chem-Impex.

- (R)-(+)-N-Benzyl-a-methylbenzylamine 98 38235-77-7 - Sigma-Aldrich.

- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI.

- CN108658782A - A kind of synthetic method of N- benzyl-1-phenylethylamines - Google P

- EP1247799A2 - Process for the preparation of N-benzylamines - Google P

- Spectroscopy of Amines | Organic Chemistry Class Notes - Fiveable.

- Benzyl[(1S)-1-phenylethyl]amine | 17480-69-2 - BuyersGuideChem.

- IR: amines.

- 24.10: Spectroscopy of Amines - Chemistry LibreTexts.

- β-PHENYLETHYLAMINE - Organic Syntheses Procedure.

- 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax.

- 2-PhenylethylaMine(64-04-0) 1H NMR spectrum - ChemicalBook.

- 1-Phenylethylamine - Wikipedia.

- (S)-(-)-N-Benzyl-1-phenylethylamine - PubChem.

- US6476268B1 - Preparation of N-benzylamines - Google P

- N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem.

- N-BENZYL-2-PHENYLETHYLAMINE | 3647-71-0 - ChemicalBook.

- (+)-Benzylphenethylamine | C15H17N | CID 1268086 - PubChem - NIH.

- N-Methyl-1,2-diphenylethylamine hydrochloride - Organic Syntheses Procedure.

- 2-Phenethylamines in Medicinal Chemistry: A Review - MDPI.

- (A) Selected benzyl amine-containing examples of FDAapproved...

- N-BENZYL-2-PHENYLETHYLAMINE 3647-71-0 wiki - Guidechem.

- N-benzyl-2-phenylethylamine - Stenutz.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. med.virginia.edu [med.virginia.edu]

- 3. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

- 8. N-benzyl-1-phenylethylamine | C15H17N | CID 519427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-(-)-N-Benzyl-1-phenylethylamine | C15H17N | CID 1268085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (+)-Benzylphenethylamine | C15H17N | CID 1268086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzyl[(1S)-1-phenylethyl]amine | 17480-69-2 - BuyersGuideChem [buyersguidechem.com]

- 12. Benzylamine - Wikipedia [en.wikipedia.org]

- 13. EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents [patents.google.com]

- 14. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. ias.ac.in [ias.ac.in]

The Ascent of Chirality: A Technical Guide to the Discovery and Historical Development of Chiral Benzylamines

Abstract

Chiral benzylamines are fundamental building blocks in modern chemistry, with their presence being a defining feature in a multitude of pharmaceuticals, agrochemicals, and chiral catalysts.[1] This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this critical class of molecules. We will traverse the timeline from the foundational principles of stereochemistry and early resolution techniques to the sophisticated asymmetric catalytic methods that define the state-of-the-art. This guide is designed for researchers, scientists, and drug development professionals, offering not only a historical narrative but also a practical examination of the key synthetic strategies, mechanistic underpinnings, and real-world applications of chiral benzylamines.

The Dawn of Chirality and the First Separations

The story of chiral benzylamines is intrinsically linked to the broader history of stereochemistry. The concept of molecular chirality was first elucidated by Louis Pasteur in 1848 through his meticulous work on separating the enantiomers of tartaric acid.[2] This seminal discovery laid the groundwork for understanding that molecules with the same chemical formula could exist as non-superimposable mirror images, or enantiomers, often with profoundly different biological activities.

The first successful resolutions of racemic amines soon followed, primarily relying on the formation of diastereomeric salts with a chiral resolving agent. A classic and historically significant example is the resolution of (±)-α-methylbenzylamine (also known as 1-phenylethylamine) using tartaric acid. This method, still demonstrated in teaching laboratories today, exploits the differential solubility of the two diastereomeric salts formed between the racemic amine and an enantiomerically pure acid. The less soluble diastereomer crystallizes from solution, allowing for its separation and subsequent liberation of the enantiopure amine.

The Evolution of Asymmetric Synthesis: A Paradigm Shift

While classical resolution was a monumental step, its inherent limitation of a maximum 50% yield for the desired enantiomer spurred the development of asymmetric synthesis—the direct, stereoselective creation of a chiral molecule. The mid-20th century witnessed the dawn of this new era, with early explorations into chiral auxiliaries and, later, the groundbreaking field of asymmetric catalysis.

Chiral Auxiliaries: A Guiding Hand in Stereoselection

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is cleaved and can, in principle, be recovered. This strategy represented a significant advance over classical resolution by enabling the synthesis of the desired enantiomer in high yield. While not the first chiral auxiliaries developed, derivatives of chiral benzylamines themselves have been employed in this capacity, highlighting the versatility of this structural motif.

Asymmetric Catalysis: The Efficiency Revolution

The advent of asymmetric catalysis in the latter half of the 20th century marked a true revolution in chiral synthesis. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product, offering unparalleled efficiency and atom economy. The development of chiral catalysts for the synthesis of benzylamines has been a major focus of research, with several key strategies emerging.

Modern Synthetic Methodologies for Chiral Benzylamines

The contemporary synthetic chemist has a powerful arsenal of methods for the preparation of chiral benzylamines. The choice of method often depends on the specific substrate, desired scale, and economic considerations.

Asymmetric Hydrogenation of Imines and Enamines

Asymmetric hydrogenation of prochiral imines and enamines is one of the most direct and atom-economical routes to chiral amines.[3] This field has been dominated by transition metal catalysts, primarily those based on rhodium and iridium, in combination with a vast array of chiral phosphine ligands.

Rhodium-Catalyzed Asymmetric Hydrogenation:

Historically, rhodium complexes, particularly with chiral diphosphine ligands like DIOP and DIPAMP, were at the forefront of asymmetric hydrogenation.[4] These catalysts have proven highly effective for the hydrogenation of enamides and other activated olefins. The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides, often referred to as the "unsaturated pathway," involves the coordination of the enamide to the chiral rhodium complex to form diastereomeric intermediates. The minor, more reactive diastereomer then undergoes oxidative addition of hydrogen, followed by migratory insertion and reductive elimination to yield the chiral product.

Iridium-Catalyzed Asymmetric Hydrogenation:

Iridium-based catalysts have emerged as particularly powerful for the asymmetric hydrogenation of less functionalized and sterically hindered imines, a common challenge in the synthesis of benzylamines.[4] Catalysts bearing P,N-ligands, such as PHOX (phosphine-oxazoline), have shown exceptional activity and enantioselectivity.[5][6] The mechanism of iridium-catalyzed imine hydrogenation is believed to differ from the classical rhodium-catalyzed pathway and can involve an Ir(III)/Ir(V) or an outer-sphere mechanism, depending on the specific catalyst and substrate.[5]

Workflow for Asymmetric Hydrogenation of an Imine

Caption: General workflow for the synthesis of a chiral benzylamine via asymmetric hydrogenation.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas. In this method, hydrogen is transferred from a donor molecule, such as isopropanol or formic acid, to the imine substrate.[7] Ruthenium complexes with chiral diamine ligands, like the well-known Noyori-type catalysts, are highly effective for this transformation. The mechanism is believed to involve a metal-ligand bifunctional pathway where the metal hydride and the protonated amine ligand participate in a concerted hydrogen transfer to the substrate.

Enzymatic and Chemoenzymatic Methods

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral amines.[8] Enzymes, operating under mild conditions in aqueous media, can exhibit exquisite enantio- and regioselectivity.

Kinetic Resolution:

Lipases are commonly employed for the kinetic resolution of racemic benzylamines. In this process, the enzyme selectively acylates one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. While effective, this method is still limited by a theoretical maximum yield of 50% for each enantiomer.

Dynamic Kinetic Resolution (DKR):

To overcome the 50% yield limitation of kinetic resolution, dynamic kinetic resolution combines the enzymatic resolution with an in situ racemization of the unreacted enantiomer. This is typically achieved using a metal catalyst that can reversibly form an achiral intermediate (e.g., an imine), allowing for the complete conversion of the racemate to a single enantiomer of the product.

Reductive Amination:

Transaminases are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone, directly producing a chiral amine.[9] The development of robust and highly selective transaminases has made this a very attractive method for the synthesis of chiral benzylamines, as exemplified by its use in the industrial synthesis of sitagliptin.[9]

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route to a chiral benzylamine is a multifactorial decision. The following table provides a comparative overview of the key methodologies.

| Methodology | Catalyst/Reagent | Typical ee (%) | Turnover Number (TON) | Advantages | Disadvantages |

| Asymmetric Hydrogenation | Rhodium or Iridium complexes with chiral phosphine ligands | >90 - >99 | Up to 2,400,000[10] | High enantioselectivity, high atom economy, broad substrate scope. | Requires high-pressure hydrogen, precious metal catalysts. |

| Asymmetric Transfer Hydrogenation | Ruthenium complexes with chiral diamine ligands | >90 - >99 | Up to 10,000 | Avoids high-pressure hydrogen, operationally simple. | May require stoichiometric amounts of hydrogen donor. |

| Enzymatic Kinetic Resolution | Lipases | >99 (for both enantiomers) | N/A | High enantioselectivity, mild reaction conditions. | Maximum 50% yield for each enantiomer. |

| Dynamic Kinetic Resolution | Lipase + Racemization catalyst (e.g., Ru complex) | >99 | N/A | Theoretical 100% yield of one enantiomer. | Requires compatible enzyme and racemization catalyst. |

| Enzymatic Reductive Amination | Transaminases | >99 | N/A | Direct conversion of ketones to chiral amines, highly selective. | Substrate scope can be limited, equilibrium issues. |

Applications of Chiral Benzylamines in the Pharmaceutical Industry

The prevalence of the chiral benzylamine motif in pharmaceuticals underscores its importance in drug design and development.[11] The specific stereochemistry at the benzylic carbon is often crucial for the desired biological activity.

| Drug | Structure | Therapeutic Indication |

| Cinacalcet | Secondary hyperparathyroidism | |

| Rivastigmine | Alzheimer's and Parkinson's disease dementia | |

| Solifenacin | Overactive bladder | |

| Mavacamten | Obstructive hypertrophic cardiomyopathy | |

| Olutasidenib | Relapsed or refractory acute myeloid leukemia |

Experimental Protocols

Protocol 1: Classical Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid

This protocol outlines a representative procedure for the classical resolution of a racemic benzylamine.

-

Preparation of the Diastereomeric Salt:

-

In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.

-

To the warm solution, cautiously add 6.1 mL of racemic (±)-1-phenylethylamine over a period of approximately one minute. The reaction is exothermic.

-

Stopper the flask and allow the solution to stand undisturbed at room temperature for at least 24 hours to facilitate the crystallization of the less soluble diastereomeric salt, the (+)-amine-(+)-tartrate.

-

-

Isolation of the Diastereomeric Salt:

-

Collect the crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

-

Allow the crystals to air dry completely.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Transfer the dried crystals to a beaker and add approximately 20 mL of water.

-

Slowly add 3-4 mL of a 50% aqueous sodium hydroxide solution with stirring until the salt completely dissolves. This will liberate the free amine, which will form an oily layer.

-

Cool the solution to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with three 10 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the enantiomerically enriched (+)-1-phenylethylamine.

-

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Arylimine

This protocol provides a general procedure for the asymmetric hydrogenation of an imine using an iridium-PHOX catalyst.

-

Catalyst Preparation (in situ):

-

In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [Ir(COD)Cl]₂ (0.005 mmol) and the desired chiral PHOX ligand (0.011 mmol).

-

Add 5 mL of degassed dichloromethane.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst.

-

-

Hydrogenation Reaction:

-

To the catalyst solution, add the N-arylimine substrate (1.0 mmol).

-

Transfer the Schlenk flask to a hydrogenation autoclave.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC.

-

-

Work-up and Purification:

-

Carefully vent the autoclave and purge with nitrogen.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral benzylamine.

-

Determine the enantiomeric excess by chiral HPLC analysis.

-

Catalytic Cycle for Iridium-Catalyzed Asymmetric Imine Hydrogenation (Outer-Sphere Mechanism)

Caption: A simplified representation of an outer-sphere mechanism for iridium-catalyzed asymmetric imine hydrogenation.

Future Outlook

The field of chiral benzylamine synthesis continues to evolve, driven by the demand for more efficient, sustainable, and versatile methodologies. Future research will likely focus on several key areas:

-

Development of catalysts based on earth-abundant metals: Reducing the reliance on precious metals like rhodium, iridium, and ruthenium is a major goal. Catalysts based on iron, cobalt, and nickel are showing increasing promise.

-

Advances in biocatalysis: The discovery and engineering of new enzymes with broader substrate scopes and improved process stability will further enhance the utility of biocatalytic methods.

-

Photoredox catalysis: The use of light to drive asymmetric transformations is a rapidly growing area that holds significant potential for the development of novel methods for chiral amine synthesis.

-

Flow chemistry: The implementation of continuous flow processes for asymmetric catalysis can offer improved safety, scalability, and efficiency compared to traditional batch methods.

The journey from Pasteur's initial observations of chirality to the highly sophisticated catalytic systems of today has been a testament to the ingenuity of chemical synthesis. Chiral benzylamines, as a class of molecules, have been both a driving force and a major beneficiary of these advancements. As our understanding of asymmetric synthesis deepens, we can expect the development of even more powerful tools for the creation of these vital chiral building blocks, further enabling the discovery and development of new medicines and materials that will shape our future.

References

-

Felpin, F.-X., & Landais, Y. (2011). On the Mechanism of Iridium-Catalyzed Asymmetric Hydrogenation of Imines and Alkenes: A Theoretical Study. Organometallics, 30(9), 2375–2385. [Link]

-

Kündig, E. P., et al. (1999). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters, 1(6), 957–959. [Link]

-

Dieguez, M., & Pamies, O. (2019). Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction. Catalysis Science & Technology, 10(1), 22-45. [Link]

-

Harwood, S. J., et al. (2023). Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program. ResearchGate. [Link]

-

Zhang, X., et al. (2018). Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. ResearchGate. [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

-

Xiao, J. (2012). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. [Link]

-

Blaser, H.-U. (2010). Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. ResearchGate. [Link]

-

Zhou, Y.-G. (2017). Iridium-catalyzed asymmetric hydrogenation of N-phosphinoylimine. Organic Chemistry Frontiers. [Link]

-

Börner, A. (1996). Rhodium(I) catalyzed asymmetric hydrogenation of enamines. ResearchGate. [Link]

-

Riera, A., & Verdaguer, X. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 11(21), 13355-13388. [Link]

-

Zhou, Y.-G. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of N-Arylimines. ResearchGate. [Link]

-

Nugent, T. C. (Ed.). (2010). Chiral amine synthesis: methods, developments and applications. John Wiley & Sons. [Link]

-

Zhou, Y.-G., et al. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis, 11(17), 10838-10865. [Link]

-

Sharma, M., & Kumar, A. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. ACS Catalysis, 14(13), 9034-9051. [Link]

-

Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. GIT Laboratory Journal. [Link]

-

Togni, A. (2015). Asymmetric Hydrogenation. [Link]

-

de Vries, J. G., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 559-566. [Link]

-

Klankermayer, J., & Leitner, W. (2013). Asymmetric hydrogenation of imines with a recyclable chiral frustrated Lewis pair catalyst. Dalton Transactions, 42(35), 12621-12624. [Link]

-

Kumar, A., & Singh, A. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(32), 22965-22979. [Link]

-

Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

-

S, S., & G, K. (2018). Chiral Chemistry in Pharmacology – A Review. International Journal of Pharmaceutical Research and Allied Sciences, 7(2), 1-6. [Link]

Sources

- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpras.com [ijpras.com]

- 3. ethz.ch [ethz.ch]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Safety data sheet and handling precautions for (2-Methylbenzyl)(1-phenylethyl)amine

An In-depth Technical Guide to the Safe Handling of (2-Methylbenzyl)(1-phenylethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Associated Risks

This compound is a secondary amine whose structure suggests its potential utility in pharmaceutical research and asymmetric synthesis, possibly as a chiral ligand or a synthetic intermediate. Like other amines, its basic nitrogen atom confers specific chemical reactivity and, consequently, potential physiological and hazardous properties.[1] Amines as a class of compounds can be corrosive, irritating, and toxic.[2] Therefore, a comprehensive understanding of safe handling practices is not merely a regulatory formality but a critical component of responsible research and development. This guide provides the foundational knowledge for minimizing exposure and mitigating risks associated with the handling of this and similar compounds.

Hazard Identification and Classification

Based on data from closely related analogs, this compound should be treated as a hazardous substance. The primary hazards are associated with its corrosive nature and potential for acute toxicity.[2][4]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Source (Analog) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [2] |

| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic/Harmful in contact with skin. | [2] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage. | [2] |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. | [2][5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. | [2][4] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. | [2][6] |

Precautionary Statements (Selected) [2][6][7]

-

Prevention:

-

P260: Do not breathe mist/vapors/spray.

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

-

Storage:

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Chemical and Physical Properties

Precise experimental data for this compound is limited. The following table includes calculated values and data from a close, non-methylated analog, N-benzyl-1-phenylethylamine, for estimation purposes.

| Property | Value | Source/Note |

| Molecular Formula | C₁₆H₁₉N | Calculated |

| Molecular Weight | 225.33 g/mol | Calculated[6] |

| Appearance | Expected to be a colorless to light yellow liquid | Based on analogs[8] |

| Odor | Likely fishy or amine-like | General property of amines[9] |

| Boiling Point | ~171 °C at 15 mmHg | For N-benzyl-1-phenylethylamine[8] |

| Density | ~1.01 g/mL at 25 °C | For N-benzyl-1-phenylethylamine[8] |

| Solubility | Insoluble in water; soluble in organic solvents | Expected behavior |

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive in handling this compound is to minimize all routes of exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transfers, and reaction setups, must be conducted in a properly functioning chemical fume hood.[1][3] The fume hood provides critical protection against the inhalation of vapors and aerosols. Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

A comprehensive PPE strategy is mandatory.[10] The following diagram outlines the minimum required PPE for handling this compound.

Caption: Fig 1: Essential PPE for handling this compound.

Causality Behind PPE Choices:

-

Eye and Face Protection: Because the compound is anticipated to be severely damaging to the eyes, both chemical splash goggles and a full-face shield are required.[2] Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact.

-

Hand Protection: Amines can degrade certain glove materials. Double-gloving with two different types of resistant materials (e.g., nitrile and neoprene) provides layered protection and mitigates the risk of rapid breakthrough.[10] Always inspect gloves for signs of degradation before and during use.

-

Body Protection: A flame-resistant lab coat and full coverage of legs and feet are essential to prevent skin contact from spills.[10]

Safe Handling and Storage Protocols

Adherence to strict protocols is essential for maintaining a safe laboratory environment.[1][11][12]

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.[13]

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive and toxic materials.[11][12][14] A ventilated cabinet is recommended to control odors.[15]

-

Containers: Keep the container tightly closed to prevent absorption of moisture and carbon dioxide from the air.[14]

-

Incompatibilities: Segregate from incompatible materials. Crucially, do not store with acids or strong oxidizing agents .[12][15][16] The reaction with acids can be vigorous, and reaction with oxidizers can be violent.[15]

Step-by-Step Protocol for Weighing and Dissolving

This protocol demonstrates the integration of safety measures into a common laboratory workflow.

Caption: Fig 2: Workflow for safely weighing and dissolving the amine.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.[11]

First-Aid Measures

Immediate action is critical.[2]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate and specialized medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing.[2] Flush skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention as the compound may be toxic upon absorption.[3]

-

Inhalation: Move the victim to fresh air immediately.[2][7] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting.[2] If the victim is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water to drink.[3] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]

Accidental Release Measures

Follow a structured response to contain and clean up spills safely.[6]

Caption: Fig 3: Step-by-step emergency response protocol for a spill.

Key Principles of Spill Response:

-

Personal Protection: Do not attempt to clean a spill without the correct PPE.[17] For large spills or in poorly ventilated areas, respiratory protection may be necessary.[1][10]

-

Environmental Protection: Prevent the material from entering drains or waterways.[6][17] For larger spills, build dikes to contain the material.[18]

-

Containment: Use an inert, non-combustible absorbent material. Do not use materials that could react with the amine.[17]

Fire-Fighting and Disposal

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6][17]

-

Unsuitable Extinguishing Media: A direct water jet may spread the material.

-

Specific Hazards: Combustion will produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][6] Vapors may be heavier than air and can form explosive mixtures with air upon heating.[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

All waste material, including contaminated absorbents and empty containers, must be treated as hazardous waste.

-

Procedure: Dispose of contents and containers in accordance with all local, state, and federal regulations.[2][7] This must be done through a licensed and approved waste disposal company.[7]

-

Container Handling: Do not attempt to clean empty containers, as residue may remain hazardous. They should be disposed of in the same manner as the chemical itself.[7]

Toxicological and Ecological Information

-

Toxicological Summary: This material is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2][4] It is expected to be extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin. No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound or its close analogs.[4]

-

Ecological Summary: Data for close analogs suggests that amines can be harmful to aquatic life. Therefore, every effort should be made to prevent the release of this material into the environment.[2]

References

- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Vertex AI Search.

- SAFETY DATA SHEET - (S)-(-)-N-Benzyl-1-phenylethylamine, ChiPros®. (2025, December 21). Fisher Scientific.

- Amine Usage Guidelines for High-Purity Amines in Industry. (n.d.). Diplomata Comercial.

- SAFETY DATA SHEET - (+)-Bis[(R)-α-methylbenzyl]amine. (2024, September 6). Sigma-Aldrich.

- SAFETY DATA SHEET - (R)-(+)-N-Benzyl-1-phenylethylamine. (2025, February 3). TCI Chemicals.

- SAFETY DATA SHEET - (S)-(-)-1-phenylethylamine. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Phenylethylamine. (2024, September 6). Sigma-Aldrich.

- Material Safety Data Sheet - N-Benzyl-2-Phenylethylamine, 99%. (n.d.). Cole-Parmer.

- Safety Data Sheet - 1-Phenylethylamine (hydrochloride). (2025, September 22). Cayman Chemical.

- SAFETY DATA SHEET - (S)-(-)-N-Benzyl-.alpha.-methylbenzylamine. (2025, September 6). Thermo Fisher Scientific.

- Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Diplomata Comercial.

- What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial.

- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (n.d.). BenchChem.

- Safety data sheet - 2-Phenylethylamine. (2025, August 12).

- Personal Protective Equipment (PPE). (n.d.). CHEMM.

- Personal protective equipment for handling Ethyne-1,2-diamine. (n.d.). BenchChem.

- SAFETY DATA SHEET - (R)-(+)-1-phenylethylamine. (2024, March 9). Merck Millipore.

- Safe Storage of Chemicals. (n.d.). Department of Biology, University of York.

- Safe handling and storage of chemicals. (2025, August 20). Sciencemadness Wiki.

- Benzyl[(1S)-1-phenylethyl]amine | 17480-69-2. (n.d.). BuyersGuideChem.

- Safety Data Sheet. (n.d.). Promain Paints.

- N-benzyl-1-phenylethylamine. (n.d.). PubChem.

- 3 Safe Chemical Storage Tips for Your Chemical Engineering Lab. (2016, November 21). Noah Chemicals.

- Phenethylamine. (n.d.). PubChem.

- (S)-(-)-N-Benzyl-1-phenylethylamine. (n.d.). PubChem.

- 1-Phenylethylamine. (n.d.). In Wikipedia.

Sources

- 1. diplomatacomercial.com [diplomatacomercial.com]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Benzyl[(1S)-1-phenylethyl]amine | 17480-69-2 - BuyersGuideChem [buyersguidechem.com]

- 9. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. diplomatacomercial.com [diplomatacomercial.com]

- 12. diplomatacomercial.com [diplomatacomercial.com]

- 13. noahchemicals.com [noahchemicals.com]

- 14. diplomatacomercial.com [diplomatacomercial.com]

- 15. Safe Storage of Chemicals - Department of Biology, University of York [york.ac.uk]

- 16. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]

- 17. bg.cpachem.com [bg.cpachem.com]

- 18. promain.co.uk [promain.co.uk]

An In-depth Technical Guide to the Stereochemistry of (2-Methylbenzyl)(1-phenylethyl)amine

This guide provides a comprehensive technical overview of the stereochemistry of (2-Methylbenzyl)(1-phenylethyl)amine, a chiral secondary amine of interest in pharmaceutical and materials science. We will delve into the synthetic routes, the resulting stereoisomeric forms, and the analytical methodologies required for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical nuances of this class of compounds.

Introduction: The Significance of Chirality in this compound

This compound possesses a single stereogenic center at the alpha-carbon of the 1-phenylethyl moiety. This gives rise to two enantiomers, the (R)- and (S)-forms, which are non-superimposable mirror images of each other. The spatial arrangement of the substituents around this chiral center is critical, as enantiomers can exhibit markedly different pharmacological, toxicological, and metabolic properties.[1][2] In the context of drug development, the ability to synthesize, separate, and analyze these enantiomers is paramount for ensuring safety and efficacy.[3][4] This guide will provide the foundational knowledge to navigate the complexities of handling this chiral amine.

Synthesis and Generation of Stereoisomers

The most common and efficient method for the synthesis of this compound is through reductive amination.[5][6][7][8] This powerful C-N bond-forming reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced to the target amine.[5][9]

Synthetic Pathway: Reductive Amination

The synthesis of this compound is typically achieved via the reductive amination of 2-methylbenzaldehyde with 1-phenylethylamine. The reaction proceeds as follows:

-

Imine Formation: 1-Phenylethylamine reacts with 2-methylbenzaldehyde to form an intermediate imine.

-

In Situ Reduction: The imine is reduced in the same reaction vessel to the secondary amine.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (NaBH(OAc)₃) being a mild and selective choice.[5] Other common reducing agents include sodium borohydride (NaBH₄) and catalytic hydrogenation (e.g., H₂/Pd).[7][8]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound via reductive amination.

Resulting Stereoisomers

The stereochemical outcome of the synthesis depends on the chirality of the starting 1-phenylethylamine:

-

Using Racemic 1-Phenylethylamine: If racemic (a 50:50 mixture of R and S enantiomers) 1-phenylethylamine is used, the product will be a racemic mixture of (R)-(2-Methylbenzyl)(1-phenylethyl)amine and (S)-(2-Methylbenzyl)(1-phenylethyl)amine.

-

Using Enantiopure 1-Phenylethylamine: If an enantiomerically pure form of 1-phenylethylamine (either (R)- or (S)-) is used, the resulting product will be the corresponding enantiomer of this compound, assuming the reaction conditions do not cause racemization.[10]

Chiral Resolution: Separation of Enantiomers

When a racemic mixture is synthesized, the separation of the enantiomers, a process known as chiral resolution, is necessary to isolate the desired stereoisomer.[11]

Diastereomeric Salt Formation

A classical and widely used method for resolving chiral amines is through the formation of diastereomeric salts.[11] This involves reacting the racemic amine with a chiral acid resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[11]

Protocol for Diastereomeric Salt Resolution:

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of an enantiomerically pure chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid).

-

Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt will preferentially crystallize out of the solution due to its lower solubility.

-

Isolation: Filter the crystals and wash with a small amount of cold solvent.

-

Liberation of the Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to neutralize the acid and liberate the free enantiomerically enriched amine.

-

Extraction: Extract the amine into an organic solvent, dry the organic layer, and remove the solvent to obtain the resolved amine.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is another powerful technique that utilizes the stereoselectivity of enzymes, such as lipases, to selectively react with one enantiomer of the racemic mixture.[12][13] This results in one enantiomer being converted to a new compound (e.g., an amide), while the other remains unreacted, allowing for their separation.

Analytical Techniques for Stereochemical Characterization

Once synthesized and potentially resolved, the stereochemical purity of this compound must be confirmed using appropriate analytical techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1][4][14][15] The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

| Parameter | Typical Conditions | Rationale |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Broadly applicable for the separation of a wide range of chiral amines.[1][4] |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., diethylamine) | Normal phase conditions often provide good selectivity. The basic additive improves peak shape. |

| Detection | UV at 254 nm | The phenyl groups in the molecule allow for strong UV absorbance. |

Experimental Protocol for Chiral HPLC Analysis:

-

Sample Preparation: Prepare a dilute solution of the amine in the mobile phase.

-

Column Equilibration: Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the sample onto the column.

-

Data Acquisition: Record the chromatogram. The two enantiomers will appear as separate peaks if the resolution is successful.

-

Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR spectroscopy cannot distinguish between enantiomers, it is an invaluable tool for differentiating diastereomers.[16][17][18] To analyze enantiomers, a chiral derivatizing agent or a chiral solvating agent can be used to convert the enantiomers into diastereomers in situ, which will then exhibit distinct NMR spectra.[19][20][21][22]

Diagram of NMR Analysis Workflow:

Caption: Workflow for NMR analysis of enantiomers using a chiral derivatizing agent.

Protocol for NMR Analysis with a Chiral Derivatizing Agent:

-

Derivatization: React the racemic amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form a mixture of diastereomeric amides.

-

NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric mixture.

-

Spectral Analysis: The diastereomers will have slightly different chemical shifts for nuclei near the stereogenic center, allowing for their differentiation and quantification.[19]

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its properties and potential applications. A thorough understanding of its synthesis via reductive amination, the methods for chiral resolution, and the analytical techniques for stereochemical characterization is essential for any researcher working with this compound. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis, separation, and analysis of the enantiomers of this compound, ensuring the scientific integrity and reproducibility of future research and development endeavors.

References

- Analysis of diastereomers by ir spectroscopy. (n.d.). [No source provided]

- HPLC method for enantiomeric separation of chiral amines. (2025). Benchchem.

- Reductive amination in case of secondary amines. (2019). Chemistry Stack Exchange.

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. [No source provided]

- King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX.

- Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.

- NMR analysis of streoisomer? (2018).

- Resolution of chiral amines. (n.d.).

- reductive amination & secondary amine synthesis. (2020). YouTube.

- Nuclear magnetic resonance spectroscopy of stereoisomers. (n.d.). Wikipedia.

- Chiral Recognition and Kinetic Resolution of Aromatic Amines via Supramolecular Chiral Nanocapsules in Nonpolar Solvents. (2013). Journal of the American Chemical Society.

- 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. (n.d.).

- Resolution (Separation) of Enantiomers. (2020). Chemistry LibreTexts.

- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). [No source provided]

- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI.

- Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- How NMR Helps Identify Isomers in Organic Chemistry?. (n.d.).